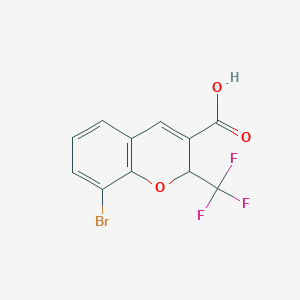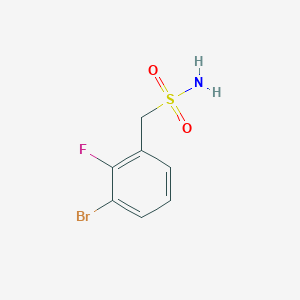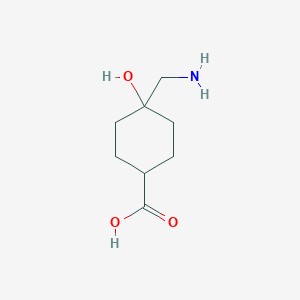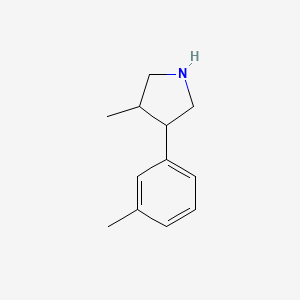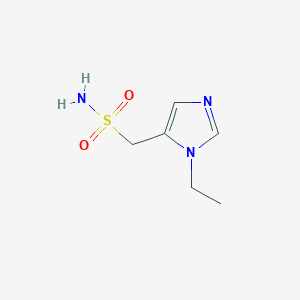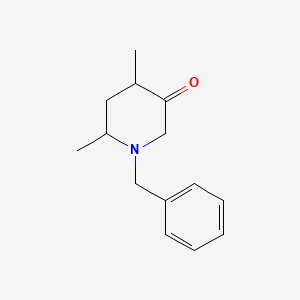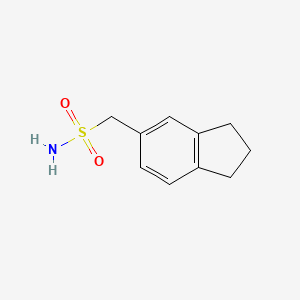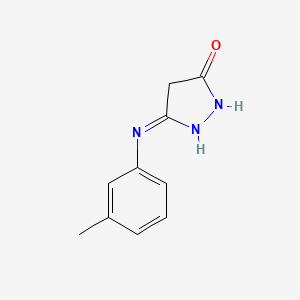
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the amino group at the 3-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolylamino)-1h-pyrazol-5(4h)-one typically involves the reaction of m-toluidine with a suitable pyrazole precursor. One common method is the condensation reaction between m-toluidine and 3,5-dimethylpyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(m-Tolylamino)-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(m-Tolylamino)pyridine-3-sulfonamide: Another compound with a tolyl group attached to an amino group, but with a different heterocyclic core.
3-(p-Tolylamino)-1h-pyrazol-5(4h)-one: A positional isomer with the tolyl group attached at the para position.
3-(o-Tolylamino)-1h-pyrazol-5(4h)-one: Another positional isomer with the tolyl group attached at the ortho position.
Uniqueness
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5-(3-methylphenyl)iminopyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)11-9-6-10(14)13-12-9/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
JTRQHPLKGGTPPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C2CC(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)


![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)

